molecular formula C7H12O4S B1471370 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid CAS No. 1781310-91-5

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

Cat. No.: B1471370
CAS No.: 1781310-91-5
M. Wt: 192.24 g/mol
InChI Key: VACRNTLVZNQJDX-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol. This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido substituent and a propanoic acid group. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

3-(1,1-dioxothiolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)4-3-6-2-1-5-12(6,10)11/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRNTLVZNQJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with aqueous hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux conditions in 1-propanol . This reaction yields the desired compound with moderate efficiency.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene offer custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: The propanoic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

The compound 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid (often referred to as THTPA) is gaining attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, materials science, and environmental science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Drug Development : THTPA has been investigated for its potential role as a drug candidate due to its ability to modulate biochemical pathways. Research indicates that derivatives of THTPA exhibit anti-inflammatory and analgesic properties, making them suitable for developing treatments for chronic pain and inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of THTPA derivatives and their efficacy in inhibiting specific enzymes involved in inflammatory responses. The results demonstrated significant activity compared to standard anti-inflammatory drugs, suggesting a promising avenue for further research.

Materials Science

Polymer Synthesis : THTPA can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its unique thiophene structure allows for improved electrical conductivity and thermal stability in polymer composites.

PropertyTHTPA PolymerConventional Polymer
Electrical ConductivityHighModerate
Thermal StabilityExcellentGood
Mechanical StrengthSuperiorStandard

Case Study : Research conducted at a leading materials science laboratory demonstrated that incorporating THTPA into polymer matrices resulted in composites with significantly improved performance metrics, making them suitable for electronic applications.

Environmental Science

Pollutant Degradation : THTPA has shown efficacy in degrading environmental pollutants, particularly in wastewater treatment processes. Its ability to react with various organic contaminants makes it a candidate for developing eco-friendly remediation technologies.

Case Study : A field study assessed the effectiveness of THTPA-based catalysts in breaking down phenolic compounds in industrial wastewater. The findings indicated a reduction of over 80% in pollutant concentration within a short treatment period, highlighting its potential for real-world applications.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. The propanoic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene-2-carboxylic acid: Similar structure but lacks the dioxido group.

    3-(Tetrahydrothiophen-2-yl)propanoic acid: Similar structure but lacks the dioxido group.

Uniqueness

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is unique due to the presence of the dioxido group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃NO₄S
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 247109-39-3

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrothiophene derivatives with propanoic acid under controlled conditions. The synthesis pathway can be optimized for yield and purity by adjusting reaction parameters such as temperature and solvent.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan-containing propanoic acids have shown effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests that this compound may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be inferred from its structural analogs. Research indicates that compounds with thiophene rings often exhibit anti-inflammatory properties through the modulation of inflammatory pathways, including the inhibition of NF-kB signaling . This could be a critical area for future research focused on chronic inflammatory diseases.

Neuroprotective Activity

There is emerging evidence suggesting that related compounds may have neuroprotective effects. For example, propionic acid derivatives have been studied in the context of neuroinflammation and neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress could translate into therapeutic applications for conditions like Alzheimer's disease .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Receptor Activity : The compound may interact with specific receptors involved in inflammation and pain pathways.
  • Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative damage.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of Candida albicans and E. coli by related propanoic acid derivatives .
Neuroprotective StudiesIndicated potential for reducing neuroinflammation in animal models when administered propionic acid derivatives .
Anti-inflammatory ResearchFound that thiophene-containing compounds effectively reduced inflammation markers in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
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3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid

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